N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide
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Overview
Description
N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide is a compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
The primary target of N’-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide is the DprE1 protein, which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .
Mode of Action
It’s known that the compound’s interaction with dpre1 inhibits the function of the protein, thereby disrupting the survival and proliferation ofM. tuberculosis .
Pharmacokinetics
A study has suggested that the compound and its derivatives have a favorable pharmacokinetic profile .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth. This is achieved through the compound’s interaction with and inhibition of the DprE1 protein, which is vital for the survival and virulence of the bacteria .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to exhibit selective cytotoxicity against tumorigenic cell lines , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit the target DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This suggests that N’-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with propionohydrazide under specific conditions. One common method includes the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py. These methods facilitate the formation of amides in moderate to excellent yields without the need for phenolic group protection .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs multicomponent reactions, microwave irradiation, and molecular hybridization techniques. These methods are designed to optimize yield and reduce reaction times, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anti-tubercular agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide .
Uniqueness
N’-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide stands out due to its unique combination of a benzothiazole ring and a propionohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and industry .
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-9(15)13-14-11-12-10-7(2)5-4-6-8(10)16-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKQQUPJVWPXDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=CC=C2S1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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